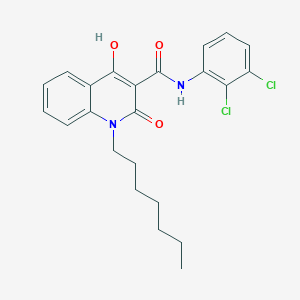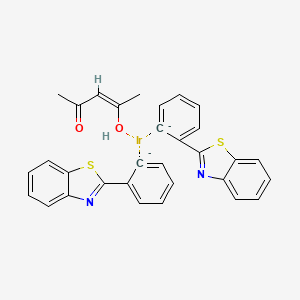![molecular formula C8H7Br2ClN2 B12044158 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B12044158.png)
2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. It is characterized by the presence of a bromomethyl group at the second position and a chlorine atom at the sixth position of the imidazo[1,2-a]pyridine ring system. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide typically involves the bromination of 6-chloroimidazo[1,2-a]pyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane. The reaction conditions often include maintaining the reaction mixture at a low temperature to control the rate of bromination and prevent over-bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency of the production process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, which can replace the bromine atom to form various derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride to convert the bromomethyl group to a methyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under mild heating conditions.
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water under controlled temperature conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether under an inert atmosphere.
Major Products Formed:
- Substituted imidazo[1,2-a]pyridines with various functional groups such as azides, thiols, or amines.
- Oxidized derivatives with hydroxyl or carbonyl groups.
- Reduced derivatives with methyl groups.
Scientific Research Applications
2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: The compound can be used to modify biomolecules such as proteins and nucleic acids, enabling the study of their functions and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide involves its ability to undergo various chemical reactions due to the presence of the bromomethyl and chloro groups. These functional groups can interact with nucleophiles, oxidizing agents, and reducing agents, leading to the formation of new chemical bonds and the modification of existing ones. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide: Similar structure but with a methyl group at the fifth position instead of a chlorine atom at the sixth position.
2-(Bromomethyl)pyridine hydrobromide: Lacks the imidazo ring and the chlorine atom, making it less complex.
4-(Bromomethyl)pyridine hydrobromide: The bromomethyl group is at the fourth position of the pyridine ring, leading to different reactivity.
Uniqueness: 2-(Bromomethyl)-6-chloroimidazo[1,2-a]pyridine hydrobromide is unique due to the presence of both the bromomethyl and chloro groups on the imidazo[1,2-a]pyridine ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C8H7Br2ClN2 |
|---|---|
Molecular Weight |
326.41 g/mol |
IUPAC Name |
2-(bromomethyl)-6-chloroimidazo[1,2-a]pyridine;hydrobromide |
InChI |
InChI=1S/C8H6BrClN2.BrH/c9-3-7-5-12-4-6(10)1-2-8(12)11-7;/h1-2,4-5H,3H2;1H |
InChI Key |
SEPRZIBDVXTWPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B12044075.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(4-morpholinyl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044081.png)



![2-(4-Bromophenyl)-2-oxoethyl 6-methyl-2-[4-(4-propylcyclohexyl)phenyl]quinoline-4-carboxylate](/img/structure/B12044117.png)
![4-[4-(4-methylphenyl)-5-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B12044120.png)
![N-(4-methoxyphenyl)-N'-phenyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12044125.png)
![2-[(E)-(4-hydroxy-3-{[2-(octadecyloxy)-5-sulfoanilino]carbonyl}-1-naphthyl)diazenyl]benzoic acid](/img/structure/B12044143.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N'-hydroxybenzene-1-carboximidamide](/img/structure/B12044145.png)
![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-methyl-1-piperazinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12044149.png)
![disodium;7-amino-4-hydroxy-3-[(5-hydroxy-7-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12044150.png)
![[2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-bromobenzoate](/img/structure/B12044161.png)

